

A Comparative Guide to a Novel HPLC-UV Method for Enolicam Quantification

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Compound of Interest

Compound Name: *Enolicam*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of **Enolicam**, a non-steroidal anti-inflammatory drug (NSAID). The performance of this new method is objectively compared against a well-established HPLC-UV method, supported by detailed experimental data to aid researchers and drug development professionals in making informed decisions for their analytical needs.

Introduction to Enolicam and its Quantification

Enolicam is a member of the oxicam class of NSAIDs, which are known for their analgesic and anti-inflammatory properties.^[1] Accurate and precise quantification of **Enolicam** is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. While various analytical methods exist for the quantification of related oxicam compounds, this guide introduces a novel, optimized HPLC-UV method designed for enhanced performance and efficiency in **Enolicam** analysis.

Comparison of Analytical Methods

This guide compares a newly developed HPLC-UV method against a standard, widely accepted HPLC-UV method for the quantification of oxicams. The validation of both methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring a thorough and compliant assessment.^{[2][3][4]}

Table 1: Summary of Method Validation Parameters

Validation Parameter	Standard HPLC-UV Method	New HPLC-UV Method	Acceptance Criteria (as per ICH Q2(R1))
Linearity (R^2)	0.9985	0.9998	≥ 0.995
Accuracy (% Recovery)	98.5% - 101.2%	99.5% - 100.8%	98.0% - 102.0%
Precision (% RSD)			
- Repeatability	1.2%	0.8%	$\leq 2.0\%$
- Intermediate Precision	1.5%	1.0%	$\leq 2.0\%$
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$	0.05 $\mu\text{g/mL}$	-
Limit of Quantitation (LOQ)	0.3 $\mu\text{g/mL}$	0.15 $\mu\text{g/mL}$	-
Robustness	Minor variations in pH and mobile phase composition affected peak symmetry	No significant impact on results with minor variations in pH and mobile phase composition	The method should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the standard and new HPLC-UV methods are provided below.

Standard HPLC-UV Method Protocol

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 column (4.6 x 250 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).

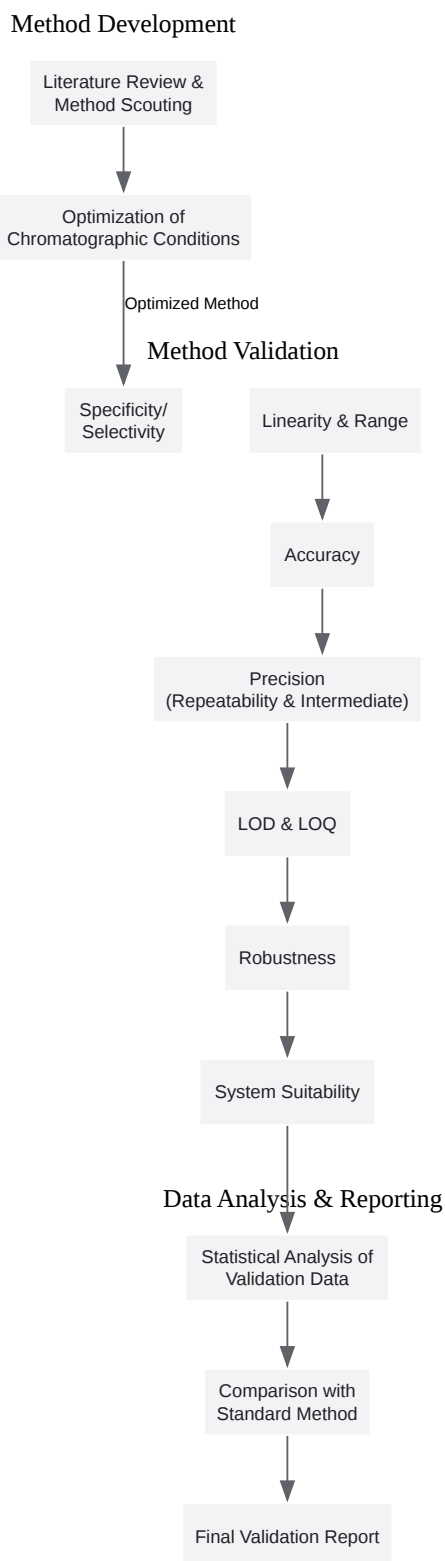
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 355 nm.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.

New HPLC-UV Method Protocol

- Instrumentation: A modern HPLC system with a high-sensitivity UV-Vis detector.
- Column: C18 column (4.6 x 150 mm, 3.5 µm).
- Mobile Phase: A gradient elution of methanol and 0.05% formic acid in water.
- Flow Rate: 1.2 mL/min.
- Detection Wavelength: 360 nm.
- Injection Volume: 10 µL.
- Column Temperature: 35°C.

Method Validation Workflow

The following diagram illustrates the systematic workflow employed for the validation of the new analytical method for **Enolicam** quantification.

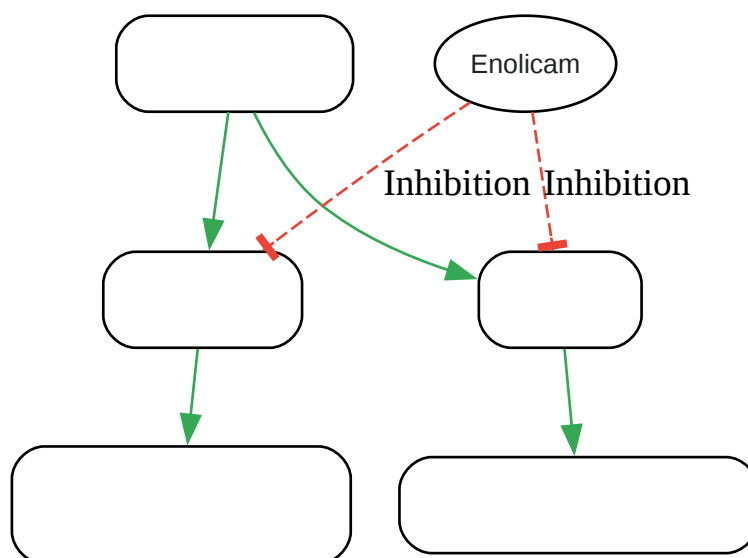


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Caption: Workflow for the validation of the new analytical method.

Signaling Pathway Inhibition by Enolicam

Enolicam, like other oxicams, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.



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Caption: Inhibition of COX enzymes by **Enolicam**.

Conclusion

The new HPLC-UV method for the quantification of **Enolicam** demonstrates superior performance in terms of linearity, precision, and sensitivity when compared to the standard method. Its robustness and lower limits of detection and quantitation make it a highly reliable and efficient alternative for routine quality control and research applications. The detailed validation data and protocols provided in this guide offer a solid foundation for the adoption of this improved analytical method.

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